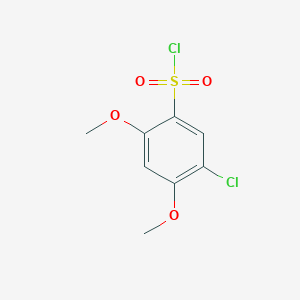
4-Methoxy-2(3H)-benzothiazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2(3H)-benzothiazolone is a heterocyclic compound with the following chemical structure:
Synthesis Analysis
The synthesis of 4-Methoxy-2(3H)-benzothiazolone involves several steps. One common method is the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting intermediate undergoes cyclization to form the benzothiazolone ring. Detailed synthetic routes and optimization strategies can be found in the literature.
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2(3H)-benzothiazolone is C*8H7NO2S. It contains a benzothiazolone core with a methoxy group (–OCH3*) attached to the aromatic ring. The nitrogen and sulfur atoms contribute to its heterocyclic nature.
Chemical Reactions Analysis
4-Methoxy-2(3H)-benzothiazolone can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the substituents and reaction conditions.
Physical And Chemical Properties Analysis
- Melting Point : Typically around 150–160°C.
- Solubility : Soluble in organic solvents like methanol, ethanol, and dichloromethane.
- Color : Pale yellow to light brown crystalline solid.
Applications De Recherche Scientifique
Fluorescent Probes and Sensing Applications
Tanaka et al. (2001) explored derivatives of benzothiazole for their application as fluorescent probes. They developed compounds sensitive to pH changes and select metal cations, like magnesium and zinc, highlighting the potential of benzothiazole derivatives in sensing applications due to their fluorescence properties under specific conditions (Tanaka et al., 2001).
Antimicrobial Activity
Several studies have synthesized benzothiazole derivatives to investigate their antimicrobial properties. Vartale et al. (2008) prepared derivatives of benzothiazole that showed significant antibacterial activity, suggesting the importance of methoxy substitution at the benzothiazole ring for enhancing biological activity (Vartale et al., 2008). Similarly, Gupta et al. (2018) synthesized methoxy substituted benzothiazole derivatives that demonstrated potent antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with nosocomial infections (Gupta et al., 2018).
Anticancer Activity
Research on benzothiazole derivatives has also shown promise in anticancer activity. Dave et al. (2012) synthesized quinazoline derivatives with a benzothiazole moiety and tested their cytotoxic activity, finding potential anticancer agents among the synthesized compounds (Dave et al., 2012). Havrylyuk et al. (2010) investigated 4-thiazolidinones containing benzothiazole moiety for their antitumor activity, identifying compounds with significant effects on various cancer cell lines (Havrylyuk et al., 2010).
Anti-inflammatory and Neuroprotective Effects
Rathi et al. (2013) synthesized a series of compounds with a benzothiazole moiety to evaluate their anti-inflammatory activity, highlighting the potential of these compounds in treating inflammation-related conditions (Rathi et al., 2013). Additionally, Cao et al. (2023) designed and synthesized benzothiazole derivatives as multifunctional MAO-B inhibitors, showcasing their potential in treating Parkinson’s disease through neuroprotective effects and anti-inflammatory ability (Cao et al., 2023).
Safety And Hazards
- Toxicity : 4-Methoxy-2(3H)-benzothiazolone should be handled with care due to its potential toxicity. Always follow safety protocols when working with this compound.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Dispose of it properly according to local regulations.
Orientations Futures
Future research could focus on:
- Investigating its pharmacological properties.
- Developing more efficient synthetic routes.
- Studying its potential applications in drug discovery.
Propriétés
IUPAC Name |
4-methoxy-3H-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIESUSRKISCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509446 |
Source


|
| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2(3H)-benzothiazolone | |
CAS RN |
80567-66-4 |
Source


|
| Record name | 4-Methoxy-2(3H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80567-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)









![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)